molecular formula C13H21NO4 B6184645 tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2624129-97-9

tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B6184645
CAS No.: 2624129-97-9
M. Wt: 255.3
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Description

tert-Butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a complex organic compound characterized by its spirocyclic structure, which includes a formyl group, an oxa-bridge, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. This step often requires the use of a strong acid or base to facilitate the cyclization.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors to handle larger quantities of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the ester group.

Common Reagents and Conditions

    Oxidation: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide)

    Reduction: NaBH₄, LiAlH₄

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential biological activities. The spirocyclic structure is known to impart unique pharmacological properties, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable spirocyclic core.

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the spirocyclic core can provide steric hindrance, affecting the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the formyl group, which provides additional reactivity and potential for further functionalization. The oxa-bridge also imparts distinct chemical properties, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

2624129-97-9

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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